Home > Products > Screening Compounds P108945 > Apalcillin sodium
Apalcillin sodium - 58795-03-2

Apalcillin sodium

Catalog Number: EVT-259315
CAS Number: 58795-03-2
Molecular Formula: C25H22N5NaO6S
Molecular Weight: 543.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Apalcillin sodium is an organic sodium salt. It contains an apalcillin(1-).
Apalcillin Sodium is the sodium salt of a naphthydridine derivative of the broad spectrum, semisynthetic ampicillin with antibacterial activity. Apalcillin specifically binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall, thereby preventing the cross-linkage of peptidoglycans, which are critical components of the bacterial cell wall. This leads to a weakening of the bacterial cell wall, eventually causing bacterial cell lysis.
Classification

Apalcillin sodium is classified as a beta-lactam antibiotic, which includes various other compounds such as ampicillin and amoxicillin. It is specifically designed to overcome the limitations of traditional penicillins, particularly in treating resistant bacterial strains.

Synthesis Analysis

The synthesis of apalcillin sodium typically involves several well-defined chemical reactions. A common method includes high-energy techniques such as high-pressure homogenization and ultrasonication, which enhance the reaction kinetics and yield.

Synthetic Route

  1. Starting Materials: The synthesis begins with appropriate precursors that contain the beta-lactam ring structure.
  2. Reaction Conditions: The reactions are conducted under controlled temperature and pressure conditions to optimize yield and purity.
  3. Purification: Following the synthesis, purification methods such as crystallization or chromatography are employed to isolate apalcillin sodium in its desired form.

In industrial settings, large-scale reactors are utilized where catalysts may be employed to further enhance reaction efficiency.

Molecular Structure Analysis

The molecular structure of apalcillin sodium features a beta-lactam ring fused with a thiazolidine ring, characteristic of penicillin antibiotics. The structure can be represented as follows:

  • IUPAC Name: Sodium; 3,3-dimethyl-7-oxo-6-[[2-[(4-oxo-1H-1,5-naphthyridine-3-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate.

Structural Features

  • Functional Groups: The presence of various functional groups such as amides and carboxylates contributes to its biological activity.
  • Stereochemistry: The compound exhibits specific stereochemical configurations that are crucial for its binding affinity to bacterial proteins.
Chemical Reactions Analysis

Apalcillin sodium undergoes several chemical reactions that are critical for its antibacterial activity:

  1. Transpeptidation Reaction: Apalcillin sodium inhibits bacterial growth by binding to penicillin-binding proteins, which are essential for cell wall synthesis.
  2. Hydrolysis: Like other beta-lactams, apalcillin sodium can be hydrolyzed by beta-lactamases produced by resistant bacteria, leading to loss of activity.

Reaction Conditions

The effectiveness of these reactions can depend on factors such as pH, temperature, and the presence of other ions or compounds in the environment.

Mechanism of Action

The mechanism of action of apalcillin sodium involves the following steps:

  1. Binding to Penicillin-Binding Proteins: Apalcillin sodium binds irreversibly to penicillin-binding proteins located on the inner membrane of bacterial cell walls.
  2. Inhibition of Cell Wall Synthesis: This binding inhibits the transpeptidation process necessary for cross-linking peptidoglycan layers in bacterial cell walls.
  3. Bacterial Lysis: The disruption in cell wall integrity leads to osmotic instability and ultimately results in bacterial lysis.

Efficacy

Studies indicate that apalcillin sodium exhibits a broad spectrum of antibacterial activity, particularly effective against strains such as Staphylococcus aureus and Streptococcus pneumoniae.

Physical and Chemical Properties Analysis

Apalcillin sodium possesses several notable physical and chemical properties:

  • Appearance: It typically appears as a solid powder.
  • Solubility: Apalcillin sodium is soluble in dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound shows good stability under controlled storage conditions (dry and dark), with a shelf life exceeding three years if stored properly at low temperatures.

Melting Point and Decomposition

Applications

Apalcillin sodium is primarily used in clinical settings as an antibiotic for treating various bacterial infections. Its applications include:

  1. Clinical Use: Effective against Gram-positive bacterial infections, particularly those caused by resistant strains.
  2. Research Applications: Utilized in pharmacokinetic studies and interaction studies involving its metabolites.
  3. Formulation Development: Used in developing injectable formulations due to its stability characteristics.

Future Directions

Ongoing research aims to explore new formulations and combinations with other antibiotics or adjuvants to enhance efficacy against resistant bacteria.

Historical Development and Evolution of Ampicillin Sodium in Antimicrobial Therapeutics

Discovery and Initial Synthesis in the Mid-20th Century

Ampicillin sodium emerged as a groundbreaking semisynthetic penicillin derivative, first synthesized in 1958 by the British pharmaceutical company Beecham. Its discovery marked a pivotal advancement beyond natural penicillin G, addressing critical limitations in antimicrobial spectrum and stability. The compound was derived via acylation of 6-aminopenicillanic acid (6-APA) with D(-)-α-aminophenylacetic acid, introducing a polar amino group that significantly altered its pharmacological properties [2] [3]. This structural modification conferred two revolutionary advantages:

  • Acid Stability: Unlike penicillin G, ampicillin resisted degradation in gastric acid, enabling oral administration and vastly improving patient compliance [3] [5].
  • Extended Spectrum: The amino group facilitated penetration through the outer membrane of Gram-negative bacteria, expanding activity to include Salmonella, Shigella, and Haemophilus influenzae [1] [5].

Initial clinical batches revealed an unresolved impurity (later identified as 16-keto penicillin G) that constituted up to 0.8% of early formulations. This impurity, characterized only in 2020 via HPLC and synthetic validation, underscored the compound’s complex stability profile yet did not compromise its therapeutic adoption [2]. By 1961, ampicillin sodium entered commercial use, becoming the first broad-spectrum penicillin to effectively bridge Gram-positive and Gram-negative coverage [5] [8].

Role in the Golden Age of β-Lactam Antibiotics: Comparative Analysis with Penicillin Derivatives

The 1960s–1980s witnessed accelerated development of β-lactam antibiotics, with ampicillin sodium serving as the structural prototype for aminopenicillins. Its core innovations are best understood through comparative analysis:

Structural Evolution:Table 1: Structural Innovations in Penicillin Derivatives

CompoundR-Group SubstituentSpectrum ExtensionKey Limitation
Penicillin G (1940s)BenzylGram-positive cocciAcid-labile; β-lactamase-sensitive
Methicillin (1960)2,6-Dimethoxyphenylβ-lactamase-stable staphylococciNarrow Gram-negative coverage
Ampicillin (1961)D(-)-α-AminophenylacetylEnterobacteriaceae, H. influenzaeSusceptible to β-lactamases
Carbenicillin (1967)CarboxybenzylPseudomonas aeruginosaHigh sodium load; weaker potency

Pharmacodynamically, ampicillin’s minimum inhibitory concentrations (MICs) demonstrated superior activity against key pathogens compared to earlier penicillins: 0.03–0.06 mg/L for Streptococcus pneumoniae and 0.25 mg/L for H. influenzae [1] [6]. Its binding to penicillin-binding proteins (PBPs), particularly PBP3 in Gram-negatives, disrupted peptidoglycan cross-linking, causing bacteriolysis in hypotonic environments [3] [5].

However, ampicillin faced two critical challenges in clinical practice:

  • β-Lactamase Vulnerability: Over 70% of Staphylococcus aureus isolates developed penicillinase-mediated resistance by the 1970s, hydrolyzing ampicillin’s β-lactam ring [1] [3].
  • Pseudomonal Gap: Unlike later carboxypenicillins, ampicillin lacked antipseudomonal activity due to poor penetration through P. aeruginosa’s porin channels [3] [8].

Revitalization Through β-Lactamase Inhibitor Combinations (e.g., Sulbactam)

The 1980s introduced a renaissance for ampicillin via strategic pairing with β-lactamase inhibitors. Sulbactam, a penicillanic acid sulfone derivative, became the most clinically significant partner due to its irreversible inhibition of diverse β-lactamases [4] [9].

Mechanistic Synergy:

  • Sulbactam covalently binds serine residues in β-lactamases’ active sites, forming inactive acyl-enzyme complexes that protect ampicillin from hydrolysis [9].
  • Beyond inhibition, sulbactam exhibits intrinsic activity against Acinetobacter baumannii by targeting PBP1 and PBP3, complementing ampicillin’s effects [9] [11].

Table 2: Impact of Ampicillin/Sulbactam on Resistance Profiles

PathogenAmpicillin MIC90 (µg/mL)Ampicillin/Sulbactam MIC90 (µg/mL)Resistance Reduction
E. coli (TEM-1 producer)>128816-fold
Klebsiella pneumoniae64164-fold
Acinetobacter baumannii>128324-fold

Data compiled from [4] [9]

This combination significantly expanded ampicillin’s utility:

  • FDA Approvals: Gained indications for intra-abdominal (1986), gynecological (1987), and skin infections (1988) caused by β-lactamase-producing strains [9].
  • Off-Label Renaissance: Demonstrated efficacy against carbapenem-resistant A. baumannii (CRAB), with 2022 IDSA guidelines endorsing high-dose (9 g IV q8h) ampicillin/sulbactam as preferred therapy [9] [11].
  • Nanotechnology Applications: Recent advances encapsulate ampicillin/sulbactam in chitosan-coated magnetic nanoparticles, enhancing biofilm penetration and enabling targeted delivery to resistant pathogens [7].

Table 3: Modern Clinical Applications of Ampicillin Combinatorial Therapy

CombinationTarget PathogensMechanistic AdvantageClinical Setting
Ampicillin/SulbactamCRAB, ESBL-E. coliDual PBP inhibition + β-lactamase shieldICU infections
Ampicillin + GentamicinEnterococcus faecalisSynergistic cell wall damageEndocarditis
Ampicillin + ClavulanateCommunity-acquired pneumoniaExtended oral bioavailabilityOutpatient respiratory infections

Properties

CAS Number

58795-03-2

Product Name

Apalcillin sodium

IUPAC Name

sodium;3,3-dimethyl-7-oxo-6-[[2-[(4-oxo-1H-1,5-naphthyridine-3-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

Molecular Formula

C25H22N5NaO6S

Molecular Weight

543.5 g/mol

InChI

InChI=1S/C25H23N5O6S.Na/c1-25(2)19(24(35)36)30-22(34)17(23(30)37-25)29-21(33)15(12-7-4-3-5-8-12)28-20(32)13-11-27-14-9-6-10-26-16(14)18(13)31;/h3-11,15,17,19,23H,1-2H3,(H,27,31)(H,28,32)(H,29,33)(H,35,36);/q;+1/p-1

InChI Key

DIGBQDMXLUJMHN-UHFFFAOYSA-M

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C4=CNC5=C(C4=O)N=CC=C5)C(=O)[O-])C.[Na+]

Solubility

Soluble in DMSO

Synonyms

apacillin
apalcillin
apalcillin sodium
apalcillin, sodium salt, (2S-(2alpha,5alpha,6beta(R*)))-isomer
apalcillin, sodium salt, (2S-(2alpha,5alpha,6beta(S*)))-isomer
apalcillin, sodium salt, (2S-(2alpha,5alpha,6beta))-isomer
APCC antibiotic
PC 904
PC-904

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C4=CNC5=C(C4=O)N=CC=C5)C(=O)[O-])C.[Na+]

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)C4=CNC5=C(C4=O)N=CC=C5)C(=O)[O-])C.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.